N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C31H33N3O3S and its molecular weight is 527.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques
Research on similar compounds often involves complex synthesis processes. For instance, the synthesis of quinazoline derivatives and their biological activity evaluation showcases the intricate steps required to create potentially therapeutic agents. Such processes may involve reductive amination, amide formation, and subsequent evaluations of biological activity, including cytotoxic and antimicrobial effects (Bu et al., 2001)[https://consensus.app/papers/synthesis-cytotoxic-activity-bu/64c923ab332e5565a052c6bbed048e21/?utm_source=chatgpt].
Biological Activities
Compounds within this chemical family have been explored for various biological activities. For example, derivatives have been investigated for their cytotoxic properties against cancer cells, highlighting their potential in cancer therapy (Bu et al., 2001)[https://consensus.app/papers/synthesis-cytotoxic-activity-bu/64c923ab332e5565a052c6bbed048e21/?utm_source=chatgpt]. Additionally, the synthesis and evaluation of quinazolines for antimicrobial properties suggest their application in combating bacterial and fungal infections (Desai et al., 2011)[https://consensus.app/papers/clubbed-quinazolinone-4thiazolidinone-agents-desai/49a278d5bd755f8b8b13af37e01a3830/?utm_source=chatgpt].
Properties
IUPAC Name |
N-(3-methylbutyl)-3-[(4-methylphenyl)methyl]-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O3S/c1-20(2)15-16-32-29(36)25-13-14-26-27(17-25)33-31(38-19-28(35)24-11-7-22(4)8-12-24)34(30(26)37)18-23-9-5-21(3)6-10-23/h5-14,17,20H,15-16,18-19H2,1-4H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSYJMYZQAVWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC(C)C)N=C2SCC(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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